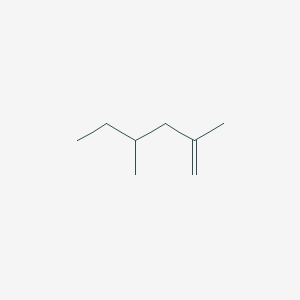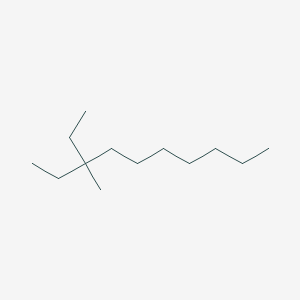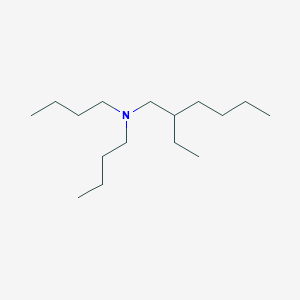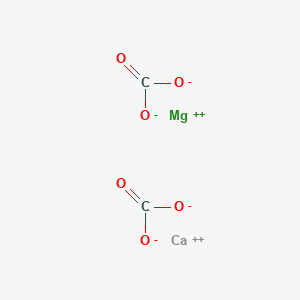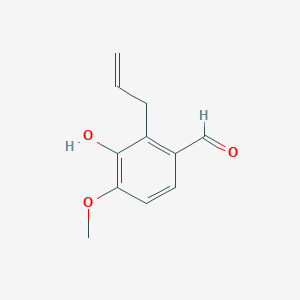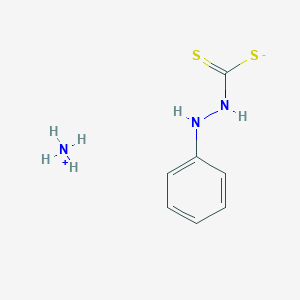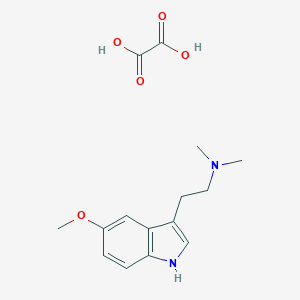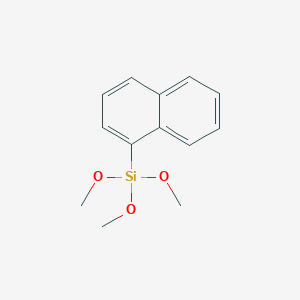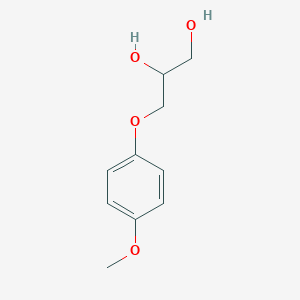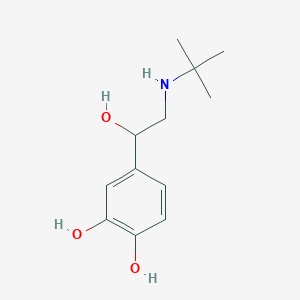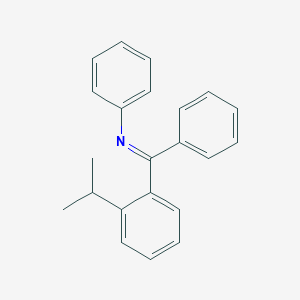![molecular formula C19H22ClN3O2 B100130 4-Chloro-4'-hydroxy-3'-[(4-methyl-1-piperazinyl)methyl]benzanilide CAS No. 17183-40-3](/img/structure/B100130.png)
4-Chloro-4'-hydroxy-3'-[(4-methyl-1-piperazinyl)methyl]benzanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzanilide, 4-chloro-4’-hydroxy-3’-((4-methyl-1-piperazinyl)methyl)- is a complex organic compound that belongs to the class of benzanilides This compound is characterized by the presence of a benzanilide core structure with additional functional groups, including a chloro group, a hydroxy group, and a piperazinylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzanilide, 4-chloro-4’-hydroxy-3’-((4-methyl-1-piperazinyl)methyl)- typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzanilide Core: The initial step involves the reaction of aniline with benzoyl chloride to form benzanilide.
Introduction of the Chloro Group: The chloro group is introduced through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Hydroxylation: The hydroxy group is introduced via a hydroxylation reaction, often using a hydroxylating agent like hydrogen peroxide or a hydroxyl radical.
Piperazinylmethyl Substitution: The final step involves the substitution of the piperazinylmethyl group, which can be achieved through a nucleophilic substitution reaction using 4-methylpiperazine and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
Benzanilide, 4-chloro-4’-hydroxy-3’-((4-methyl-1-piperazinyl)methyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The piperazinylmethyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of dechlorinated products.
Substitution: Formation of substituted benzanilide derivatives.
Aplicaciones Científicas De Investigación
Benzanilide, 4-chloro-4’-hydroxy-3’-((4-methyl-1-piperazinyl)methyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of benzanilide, 4-chloro-4’-hydroxy-3’-((4-methyl-1-piperazinyl)methyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the hydroxy and piperazinylmethyl groups can influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Benzanilide: The parent compound without additional functional groups.
4-Chlorobenzanilide: Contains a chloro group but lacks the hydroxy and piperazinylmethyl groups.
4-Hydroxybenzanilide: Contains a hydroxy group but lacks the chloro and piperazinylmethyl groups.
Uniqueness
Benzanilide, 4-chloro-4’-hydroxy-3’-((4-methyl-1-piperazinyl)methyl)- is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of the chloro, hydroxy, and piperazinylmethyl groups allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
17183-40-3 |
|---|---|
Fórmula molecular |
C19H22ClN3O2 |
Peso molecular |
359.8 g/mol |
Nombre IUPAC |
4-chloro-N-[4-hydroxy-3-[(4-methylpiperazin-1-yl)methyl]phenyl]benzamide |
InChI |
InChI=1S/C19H22ClN3O2/c1-22-8-10-23(11-9-22)13-15-12-17(6-7-18(15)24)21-19(25)14-2-4-16(20)5-3-14/h2-7,12,24H,8-11,13H2,1H3,(H,21,25) |
Clave InChI |
YXSSCVWDQXKKJA-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl)O |
SMILES canónico |
CN1CCN(CC1)CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl)O |
Key on ui other cas no. |
17183-40-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



